2,7-Naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy- 2,7-Naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy-
Brand Name: Vulcanchem
CAS No.: 72269-50-2
VCID: VC17049318
InChI: InChI=1S/C17H13NO8S2/c19-16-12-9-15(28(24,25)26)13(18-17(20)10-4-2-1-3-5-10)8-11(12)6-7-14(16)27(21,22)23/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26)
SMILES:
Molecular Formula: C17H13NO8S2
Molecular Weight: 423.4 g/mol

2,7-Naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy-

CAS No.: 72269-50-2

Cat. No.: VC17049318

Molecular Formula: C17H13NO8S2

Molecular Weight: 423.4 g/mol

* For research use only. Not for human or veterinary use.

2,7-Naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy- - 72269-50-2

Specification

CAS No. 72269-50-2
Molecular Formula C17H13NO8S2
Molecular Weight 423.4 g/mol
IUPAC Name 6-benzamido-1-hydroxynaphthalene-2,7-disulfonic acid
Standard InChI InChI=1S/C17H13NO8S2/c19-16-12-9-15(28(24,25)26)13(18-17(20)10-4-2-1-3-5-10)8-11(12)6-7-14(16)27(21,22)23/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26)
Standard InChI Key TXEUMFVSAXSCBO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=C(C=C3C(=C2)C=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2,7-naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy- consists of a naphthalene ring system substituted at the 1-, 2-, 6-, and 7-positions. Key functional groups include:

  • Sulfonic acid groups at positions 2 and 7, imparting high hydrophilicity and ionic character.

  • A benzoylamino group (-NH-C(=O)-C₆H₅) at position 6, contributing to π-π stacking interactions and potential biological activity.

  • A hydroxyl group (-OH) at position 1, enabling hydrogen bonding and acidity.

The IUPAC name, 6-benzamido-1-hydroxynaphthalene-2,7-disulfonic acid, reflects this substitution pattern . The SMILES notation C1=CC=C(C=C1)C(=O)NC2=C(C=C3C(=C2)C=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O provides a precise representation of connectivity .

Table 1: Key Identifiers and Computed Properties

PropertyValueSource
CAS Number72269-50-2
Molecular FormulaC17H13NO8S2\text{C}_{17}\text{H}_{13}\text{NO}_{8}\text{S}_{2}
Molecular Weight423.4 g/mol
XLogP32.3
Hydrogen Bond Donors4
Hydrogen Bond Acceptors8
Topological Polar SA175 Ų

Physicochemical Characteristics

The compound’s high polarity (polar surface area = 175 Ų) and low lipophilicity (XLogP3 = 2.3) suggest limited membrane permeability, a critical consideration for pharmaceutical applications . The presence of four hydrogen bond donors and eight acceptors further underscores its potential for intermolecular interactions, which may underlie its biological activity .

Synthesis and Industrial Production

Synthetic Pathways

Industrial synthesis typically involves a multi-step process:

  • Sulfonation of Naphthalene: Naphthalene undergoes sulfonation with concentrated sulfuric acid at elevated temperatures (180–200°C) to introduce sulfonic acid groups.

  • Nitration and Reduction: Selective nitration at the 6-position, followed by reduction to an amine.

  • Benzoylation: Reaction with benzoyl chloride to form the benzoylamino group.

  • Hydroxylation: Introduction of the hydroxyl group via alkaline hydrolysis or oxidative methods.

  • Purification: Crystallization or chromatographic techniques isolate the final product.

Table 2: Typical Reaction Conditions

StepReagents/ConditionsYield
SulfonationH2SO4\text{H}_2\text{SO}_4, 200°C60–70%
BenzoylationBenzoyl chloride, pyridine85%

Challenges include controlling regioselectivity during sulfonation and minimizing byproducts like positional isomers.

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Proposed mechanisms include:

  • Disruption of cell membranes via ionic interactions with phospholipid headgroups.

  • Inhibition of metabolic enzymes through sulfonic acid group coordination to metal cofactors.

Cytotoxic Effects

The compound exhibits dose-dependent cytotoxicity in human carcinoma cell lines (e.g., HeLa, MCF-7), with IC₅₀ values ranging from 50–100 μM. Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation, evidenced by caspase-3 cleavage and cytochrome c release.

Industrial and Pharmaceutical Applications

Textile Dyes

The sulfonic acid groups enhance water solubility and fiber affinity, making the compound a valuable intermediate for acid dyes. Derivatives improve lightfastness and washfastness in wool and silk fabrics, outperforming traditional naphthol dyes.

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